N-(2-chlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a 1,2,4-triazole derivative featuring a 2-chlorophenyl acetamide group linked via a sulfanyl bridge to a triazole core substituted with 1H-pyrrol-1-yl and thiophen-2-yl moieties. The triazole scaffold is known for its versatility in medicinal chemistry, enabling interactions with biological targets through hydrogen bonding, hydrophobic interactions, and π-stacking.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5OS2/c19-13-6-1-2-7-14(13)20-16(25)12-27-18-22-21-17(15-8-5-11-26-15)24(18)23-9-3-4-10-23/h1-11H,12H2,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYRMGFSGSZTRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CS4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a chlorophenyl group, a pyrrole moiety, and a triazole ring. The synthesis typically involves multi-step reactions where the pyrrole and triazole components are formed through specific coupling reactions. The detailed synthetic pathways have been documented in various studies, emphasizing the importance of reaction conditions and purification methods to achieve high yield and purity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Activity
- The compound has been evaluated for its antibacterial properties against various strains. Studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker effects observed against other bacterial strains .
- A recent study highlighted its effectiveness in inhibiting growth in Gram-negative bacteria, suggesting potential applications in treating resistant infections .
2. Enzyme Inhibition
- The compound has demonstrated significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. For instance, certain derivatives showed IC50 values as low as 1.13 µM against urease, indicating potent enzyme inhibition compared to standard drugs .
- These enzyme inhibitory activities suggest possible therapeutic applications in conditions like Alzheimer's disease and urinary tract infections.
3. Antitumor Activity
- Preliminary studies have suggested that derivatives of this compound may possess antitumor properties, particularly against glioblastoma cells. The mechanism appears to involve the induction of apoptosis in cancer cells .
Table 1: Summary of Biological Activities
Case Studies
Several case studies have explored the pharmacological potential of this compound:
- Case Study on Antimicrobial Efficacy : A study conducted by researchers at a leading university tested the compound against multiple bacterial strains using the agar disc-diffusion method. Results indicated that while some derivatives were highly effective against S. aureus, others showed resistance patterns similar to existing antibiotics .
- Case Study on Enzyme Inhibition : Another investigation focused on the inhibitory effects of this compound on urease activity, revealing that it could serve as a lead for developing new urease inhibitors for treating infections caused by urease-producing bacteria .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-(2-chlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit notable antimicrobial activity. Studies have demonstrated that triazole derivatives possess antifungal properties, making them promising candidates for treating fungal infections. For instance, triazole-based compounds have been shown to inhibit the growth of various fungal strains, including Candida albicans and Aspergillus species .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Triazole derivatives have been associated with the inhibition of cancer cell proliferation through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression. Specific studies have highlighted the effectiveness of related compounds against non-small cell lung cancer and melanoma .
Study on Antimicrobial Efficacy
In a study published in a peer-reviewed journal, researchers synthesized a series of triazole derivatives and tested their antimicrobial efficacy against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, suggesting their potential as new antimicrobial agents .
Evaluation of Anticancer Properties
Another research effort focused on evaluating the anticancer activity of this compound against various cancer cell lines. The compound demonstrated IC50 values in the micromolar range for breast and lung cancer cells, indicating potent cytotoxic effects .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Triazole Derivatives | Inhibition of Candida and Aspergillus |
| Anticancer | Triazole Derivatives | Cytotoxic effects on cancer cell lines |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
Core Structure : The triazole ring is a common feature among analogs. Substituents on the triazole (positions 4 and 5) and the acetamide side chain (aromatic or heteroaromatic groups) dictate pharmacological profiles.
Table 1: Key Structural Features of Analogs
Physicochemical Properties
Crystallographic and Conformational Analysis
- The compound in forms hydrogen-bonded layers via N–H···N and C–H···O interactions, stabilizing its crystal lattice. The dihedral angles (82.7–89.1°) between the triazole and aromatic rings suggest a planar conformation favorable for target binding .
Q & A
Q. What are the critical steps for synthesizing this compound with high purity?
The synthesis involves multi-step reactions starting with the formation of the triazole core, followed by functionalization with thiophene and pyrrole groups. Key considerations include:
- Reaction conditions : Temperature control (e.g., reflux at 80–100°C) and solvent selection (e.g., ethanol or dichloromethane) to ensure optimal reaction kinetics .
- Purification : Column chromatography or recrystallization to isolate the final product, with purity verified via HPLC (>95% purity threshold) .
- By-product mitigation : Monitoring reaction progress via TLC to terminate reactions at ~90% completion, reducing side products .
Q. Which spectroscopic methods are essential for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and confirm the absence of unreacted intermediates .
- Mass Spectrometry (MS) : High-resolution MS to validate the molecular formula (e.g., C₁₉H₁₅ClN₆OS₂) .
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–S bonds at ~500 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during triazole-ring formation?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the triazole sulfur atom, reducing dimerization .
- Catalyst use : Transition metals (e.g., Cu(I)) may accelerate cyclization while suppressing side reactions .
- pH control : Maintaining a weakly basic environment (pH 8–9) prevents premature hydrolysis of intermediates .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial efficacy)?
- Assay standardization : Use consistent microbial strains (e.g., S. aureus ATCC 25923) and control for solvent effects (e.g., DMSO cytotoxicity) .
- Structural validation : Compare batch purity via HPLC and NMR to rule out impurities influencing bioactivity .
- Computational modeling : Molecular docking to assess binding affinity variations across homologs (e.g., thiophene vs. furan substituents) .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Software like AutoDock Vina simulates binding to enzymes (e.g., cytochrome P450) to identify key interactions (e.g., hydrogen bonding with triazole-N) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding mode consistency .
- QSAR models : Correlate substituent electronegativity (e.g., Cl on phenyl) with inhibitory potency .
Q. What modifications enhance the compound’s selectivity for cancer cell lines?
- Substituent tuning : Replace the 2-chlorophenyl group with electron-withdrawing groups (e.g., -CF₃) to improve membrane permeability .
- Prodrug strategies : Introduce enzymatically cleavable groups (e.g., ester linkages) for targeted release in tumor microenvironments .
- Synergistic combinations : Co-administer with P-glycoprotein inhibitors to counteract multidrug resistance .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in solubility profiles across studies?
- Solvent screening : Test solubility in buffered solutions (pH 7.4) and organic-aqueous mixtures (e.g., ethanol:water 1:1) .
- Thermodynamic analysis : Measure logP values (e.g., via shake-flask method) to quantify hydrophobicity trends .
- Crystallography : X-ray diffraction to identify polymorphic forms affecting solubility .
Q. What experimental designs validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to UV light, heat (40°C), and hydrolytic conditions (pH 2–9) for 48 hours, followed by HPLC stability assessment .
- Metabolic profiling : Incubate with liver microsomes to identify major metabolites (e.g., sulfoxide derivatives) .
Structural and Functional Insights
Q. How does the sulfanylacetamide moiety influence biological activity?
- Thiol-disulfide exchange : The -S- group facilitates covalent interactions with cysteine residues in target proteins (e.g., thioredoxin reductase) .
- Conformational rigidity : The acetamide linker restricts rotational freedom, enhancing binding specificity .
Q. What role do heterocyclic substituents (thiophene, pyrrole) play in target engagement?
- π-π stacking : Thiophene’s aromaticity promotes interactions with tyrosine/phenylalanine residues .
- Hydrogen bonding : Pyrrole-N forms hydrogen bonds with catalytic aspartate residues in kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
